3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate is a complex organic compound that features a chromenone core linked to a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions to form the chromenone structure.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the benzo[d][1,3]dioxole group to the chromenone core.
Esterification: The ethoxycarbonyl group can be introduced via esterification reactions, typically using ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the chromenone can yield dihydrochromenone derivatives.
Substitution: The phenoxy and benzo[d][1,3]dioxole groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate has potential as a pharmacophore.
Industry
Industrially, this compound could be used in the development of advanced materials, such as organic semiconductors or photonic devices, due to its conjugated system and potential for electronic interactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The chromenone core can participate in π-π stacking interactions, while the benzo[d][1,3]dioxole moiety can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate: Similar structure but with a hydroxy group instead of an ethoxycarbonyl group.
3-(4-Methoxyphenyl)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate: Contains a methoxy group, affecting its reactivity and solubility.
Uniqueness
The presence of the ethoxycarbonyl group in 3-(4-(ethoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate enhances its lipophilicity and potential for ester hydrolysis, which can be advantageous in drug design for improving bioavailability and metabolic stability.
Properties
IUPAC Name |
[3-(4-ethoxycarbonylphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O9/c1-2-30-25(28)15-3-6-17(7-4-15)34-23-13-31-21-12-18(8-9-19(21)24(23)27)35-26(29)16-5-10-20-22(11-16)33-14-32-20/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTRIQFFTWLCJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.